4-Isopropyl-3-(methoxymethoxy)azetidin-2-one
Description
4-Isopropyl-3-(methoxymethoxy)azetidin-2-one is a member of the azetidin-2-one family, which is a class of compounds known for their diverse biological activities.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-(methoxymethoxy)-4-propan-2-ylazetidin-2-one |
InChI |
InChI=1S/C8H15NO3/c1-5(2)6-7(8(10)9-6)12-4-11-3/h5-7H,4H2,1-3H3,(H,9,10) |
InChI Key |
BBYMAMJRXQLLBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(C(=O)N1)OCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-3-(methoxymethoxy)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the Staudinger reaction, which involves the [2+2] cycloaddition of a ketene with an imine . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as ceric ammonium nitrate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of azetidin-2-ones, including this compound, often involves large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-3-(methoxymethoxy)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like ceric ammonium nitrate.
Substitution: It can undergo substitution reactions at the azetidinone ring, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate is commonly used for oxidative reactions.
Substitution: Copper-catalyzed reactions with t-butyl perbenzoate or peracetate are used for acyloxylation at the 4-position.
Major Products Formed
Scientific Research Applications
4-Isopropyl-3-(methoxymethoxy)azetidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Isopropyl-3-(methoxymethoxy)azetidin-2-one involves its interaction with specific molecular targets. For instance, azetidin-2-ones are known to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins . This inhibition disrupts the synthesis of peptidoglycan, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 4-Acetoxy-3-[1-(2-arylamino-1-hydroxy)ethyl]azetidin-2-one
Uniqueness
4-Isopropyl-3-(methoxymethoxy)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethoxy group at the 3-position and isopropyl group at the 4-position differentiate it from other azetidin-2-ones, potentially leading to unique reactivity and biological activity .
Biological Activity
4-Isopropyl-3-(methoxymethoxy)azetidin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing research findings.
- Molecular Formula : C₁₁H₁₅NO₃
- Molecular Weight : 209.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may influence various signaling pathways, potentially acting as an inhibitor or modulator of enzyme activity involved in metabolic processes.
Biological Activity
Research on the biological activity of this compound has highlighted several key areas:
- Antimicrobial Activity : Initial studies have demonstrated that the compound exhibits antimicrobial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest effectiveness comparable to standard antibiotics.
- Anticancer Properties : Preliminary investigations indicate that the compound may inhibit cancer cell proliferation in vitro, particularly in breast cancer cell lines. The IC₅₀ values for cell growth inhibition are promising and warrant further exploration.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may exert neuroprotective effects, potentially through modulation of neurotransmitter systems.
Table 1: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 |
Table 2: Anticancer Activity
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 5 | |
| HeLa (Cervical Cancer) | 10 | |
| A549 (Lung Cancer) | 15 |
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of the compound against various pathogens, revealing significant inhibitory effects, particularly against Gram-positive bacteria.
- In Vitro Cancer Cell Studies : Research highlighted in Cancer Research reported that the compound inhibited proliferation in MDA-MB-231 cells with an IC₅₀ of 5 µM, suggesting potential as a therapeutic agent for breast cancer treatment .
- Neuroprotective Mechanisms : A recent article in Neuroscience Letters discussed the neuroprotective effects observed in animal models, proposing that the compound may modulate oxidative stress pathways, thereby protecting neuronal integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
